
4-Ethylhexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylhexadecanoic acid is a fatty acid with the molecular formula C18H36O2. It is a derivative of hexadecanoic acid (palmitic acid) with an ethyl group attached to the fourth carbon atom. Fatty acids like this compound are important components of lipids, which are essential for various biological functions, including energy storage and cell membrane structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethylhexadecanoic acid can be synthesized through several methods. One common approach involves the alkylation of hexadecanoic acid. This process typically uses ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the ethyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated fatty acids followed by selective alkylation. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
4-Ethylhexadecanoic acid has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory properties and its role in metabolic pathways.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 4-Ethylhexadecanoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It may also interact with specific enzymes and receptors, modulating various biochemical pathways. For example, it can inhibit the activity of phospholipase A2, an enzyme involved in the release of arachidonic acid, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
4-Ethylhexadecanoic acid can be compared with other fatty acids such as:
Hexadecanoic acid (Palmitic acid): Lacks the ethyl group, making it less hydrophobic.
Stearic acid: A saturated fatty acid with a longer carbon chain, leading to different physical properties.
Oleic acid: An unsaturated fatty acid with a double bond, resulting in different reactivity and biological functions.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
80480-08-6 |
|---|---|
Formule moléculaire |
C18H36O2 |
Poids moléculaire |
284.5 g/mol |
Nom IUPAC |
4-ethylhexadecanoic acid |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-17(4-2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) |
Clé InChI |
HWDSHLBRPMXBKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CC)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



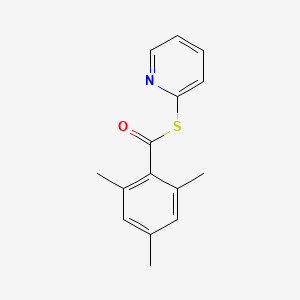
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
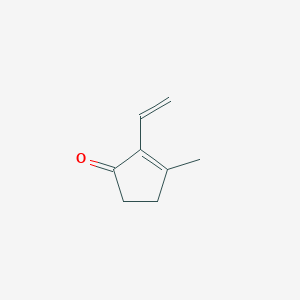
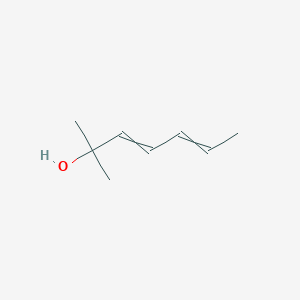
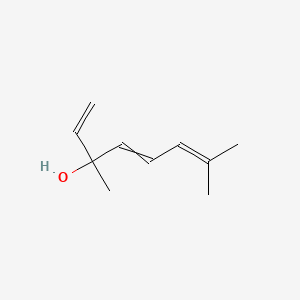

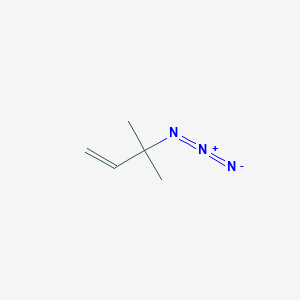
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)
![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)

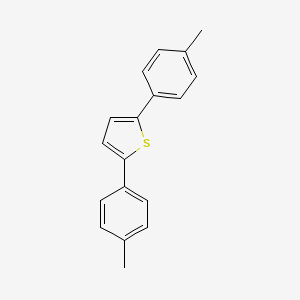
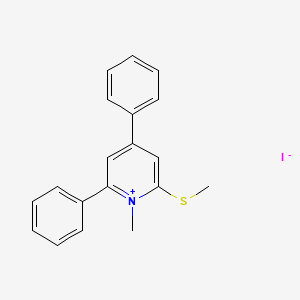
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
